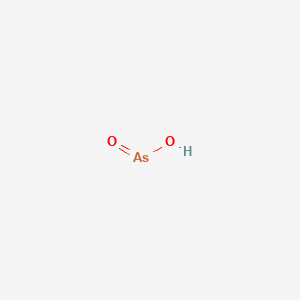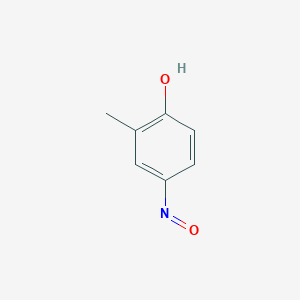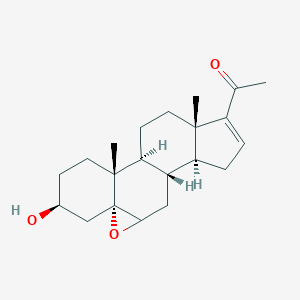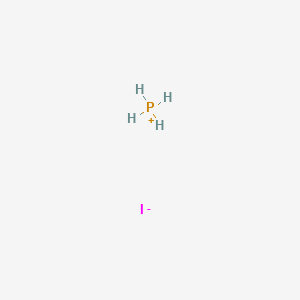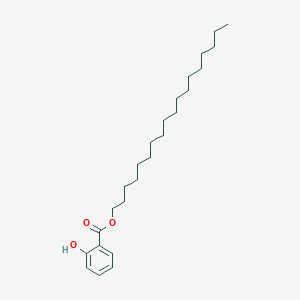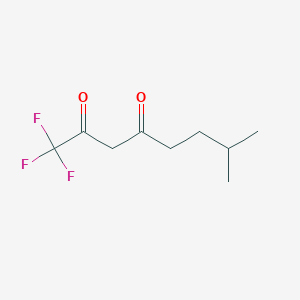
2,4-Octanedione, 1,1,1-trifluoro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Acetylacetone trifluoromethyl ketone, is a colorless liquid that is soluble in organic solvents and has a strong odor. In
Mécanisme D'action
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is not fully understood. However, it is believed that the trifluoromethyl group on the molecule plays a crucial role in its reactivity. The trifluoromethyl group is highly electron-withdrawing, which makes the molecule more acidic and reactive towards nucleophiles. This property has been exploited in various reactions, such as the Michael addition reaction.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant properties, which may have potential applications in the field of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- in lab experiments is its high reactivity towards nucleophiles. This property makes it a useful tool for studying various reactions. However, its strong odor and potential toxicity may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the study of its potential applications in the field of medicine, such as its antioxidant properties. Additionally, the use of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- as a fluorescent probe for detecting metal ions may have potential applications in the field of environmental monitoring.
Conclusion:
In conclusion, 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its high reactivity towards nucleophiles and potential applications in various scientific fields make it a useful tool for studying various reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis method of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- involves the reaction of trifluoroacetic anhydride with acetylacetone in the presence of a catalyst. The reaction yields a product that can be purified through distillation or chromatography. The purity of the product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, such as the aldol condensation and Michael addition reactions. In materials science, it has been used as a precursor for the synthesis of metal oxide nanoparticles. In biochemistry, it has been used as a tool for studying enzyme kinetics and as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
14189-31-2 |
|---|---|
Nom du produit |
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- |
Formule moléculaire |
C9H13F3O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
Clé InChI |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
SMILES canonique |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Autres numéros CAS |
14189-31-2 |
Synonymes |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



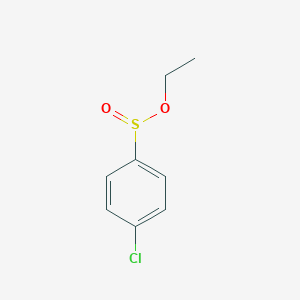
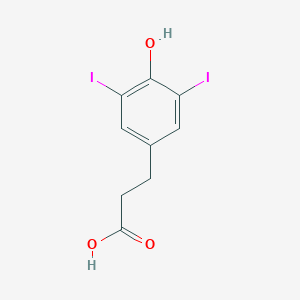
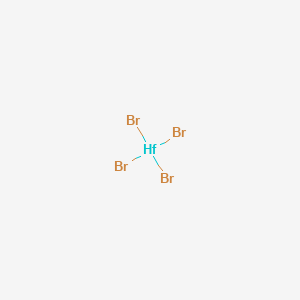
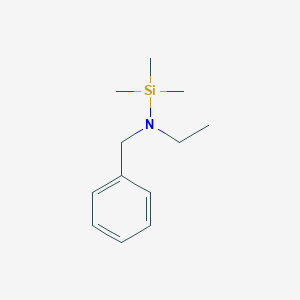
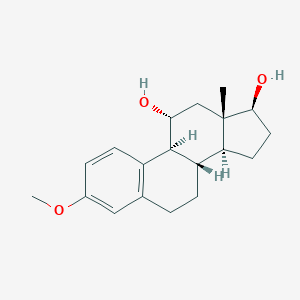
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)


